molecular formula C22H23NO5 B5301129 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one

Cat. No.: B5301129
M. Wt: 381.4 g/mol
InChI Key: JQTNKITUPCOHAF-UHFFFAOYSA-N
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Description

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has attracted attention due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the chromone core, followed by the introduction of the methoxyphenyl and morpholinylmethyl groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromone ring, converting it to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential in various assays, indicating its usefulness in studying cellular processes and interactions. It can be used as a probe to investigate enzyme activities and receptor binding.

Medicine

In medicine, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is being explored for its potential therapeutic effects. It has shown promise in preclinical studies for its anti-inflammatory, antioxidant, and anticancer properties.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in the formulation of various products.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-5-methoxyisoflavones: These compounds share a similar chromone core but differ in their substitution patterns.

    Phenoxy acetamide derivatives: These compounds have similar pharmacological activities but differ in their structural framework.

    Coumarin derivatives: These compounds are structurally related and exhibit similar biological activities.

Uniqueness

What sets 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one apart is its unique combination of functional groups, which confer distinct reactivity and biological properties. Its morpholinylmethyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-14-20(15-5-3-4-6-19(15)26-2)21(25)16-7-8-18(24)17(22(16)28-14)13-23-9-11-27-12-10-23/h3-8,24H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTNKITUPCOHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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